

A Technical Guide to the Spectroscopic Analysis of Novel Isoxazole-5-Carboxamide Derivatives

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Compound of Interest

Compound Name: *Isoxazole-5-carboxamide*

Cat. No.: *B1310951*

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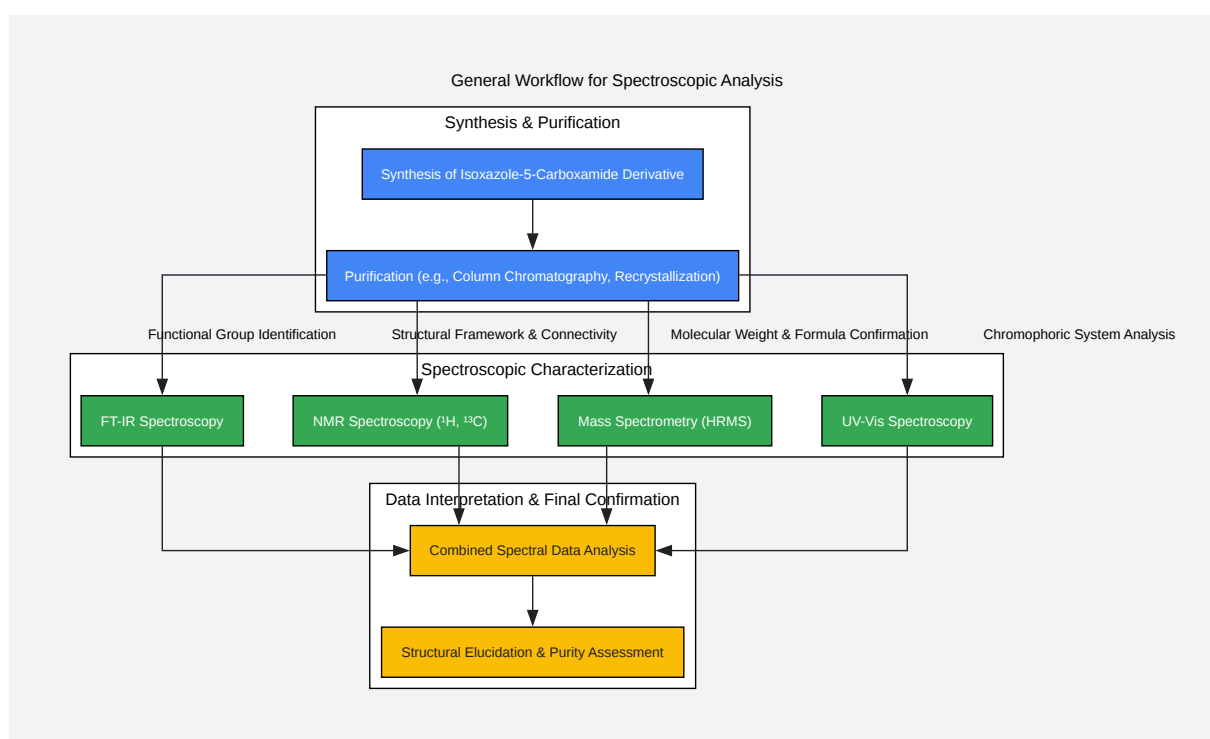
This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel **isoxazole-5-carboxamide** derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3][4]} Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and advancing drug discovery efforts. This document outlines detailed experimental protocols, presents key spectroscopic data in a structured format, and illustrates the analytical workflow.

Introduction to Isoxazole-5-Carboxamide Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.^[1] When functionalized with a carboxamide group at the 5-position, these scaffolds serve as versatile pharmacophores in the design of new therapeutic agents. The synthesis of these derivatives often involves the coupling of a substituted isoxazole-5-carboxylic acid with various aniline or amine derivatives.^{[1][5]} Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these target molecules.

Experimental Workflow for Spectroscopic Analysis

The structural confirmation of newly synthesized **isoxazole-5-carboxamide** derivatives typically follows a systematic analytical workflow. This process involves a combination of spectroscopic techniques to provide orthogonal information, ensuring a comprehensive and unambiguous characterization of the molecule.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of novel **isoxazole-5-carboxamide** derivatives.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the spectroscopic analysis of **isoxazole-5-carboxamide** derivatives.^{[1][5][6][7]}

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ^1H and ^{13}C NMR are crucial for confirming the identity of **isoxazole-5-carboxamide** derivatives.

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The choice of solvent depends on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
 - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Instrumentation and Data Acquisition:
 - Spectrometer: Bruker Avance III HD spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.^{[6][7]}
 - ^1H NMR:
 - Acquire spectra at room temperature.
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or TMS.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR:
 - Acquire proton-decoupled spectra.
 - Chemical shifts (δ) are reported in ppm relative to the solvent peak.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.[\[6\]](#)[\[7\]](#)
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation and Data Acquisition:
 - Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a pellet holder.
 - Measurement: Record the spectrum typically in the range of 4000-400 cm^{-1} .
 - Data Presentation: Report the absorption frequencies (ν) in wavenumbers (cm^{-1}).

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition.

- Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution is then infused directly into the mass spectrometer or introduced via an Ultra Performance Liquid Chromatography (UPLC) system.[\[1\]](#)[\[5\]](#)
- Instrumentation and Data Acquisition:
 - Mass Spectrometer: Waters LCT Premier XE Mass Spectrometer (or a similar high-resolution instrument) with an electrospray ionization (ESI) source is commonly used.[\[1\]](#)[\[5\]](#)
 - Ionization Mode: ESI in positive ion mode ($[M+H]^+$) is typical for these compounds.
 - Data Analysis: The measured mass-to-charge ratio (m/z) is compared with the calculated mass for the expected molecular formula. A mass accuracy within 5 ppm is generally considered acceptable for confirmation.

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
 - Use quartz cuvettes for the measurement.
- Instrumentation and Data Acquisition:
 - Spectrophotometer: A standard UV-Vis spectrophotometer.[\[6\]](#)[\[7\]](#)
 - Measurement: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 800 nm.
 - Data Presentation: Report the wavelength of maximum absorbance (λ_{max}) in nanometers (nm).

Spectroscopic Data Summary

The following tables summarize characteristic spectroscopic data for representative **isoxazole-5-carboxamide** derivatives, compiled from various research articles.

Table 1: Characteristic ^1H NMR Chemical Shifts (δ , ppm) in DMSO-d_6

Proton Assignment	Chemical Shift Range (ppm)	Multiplicity	Notes
Amide N-H	8.27 - 10.66	Singlet	Position is solvent and concentration dependent.[1][5]
Aromatic H (Phenyl/Substituted Phenyl)	7.00 - 8.50	Multiplet, Doublet, Singlet	Depends on the substitution pattern.[1][5]
Isoxazole H-4	~6.40 - 6.64	Singlet	For 3,5-disubstituted isoxazoles.[8][9]
Isoxazole CH_3	~2.60 - 2.75	Singlet	For 5-methylisoxazole derivatives.[1][5]

Table 2: Characteristic ^{13}C NMR Chemical Shifts (δ , ppm) in DMSO-d_6

Carbon Assignment	Chemical Shift Range (ppm)	Notes
Carboxamide C=O	~158 - 174	[1] [5]
Isoxazole C-3	~150 - 165	
Isoxazole C-4	~100 - 112	
Isoxazole C-5	~168 - 175	[5]
Aromatic C	~110 - 160	Depends on the substitution pattern.
Isoxazole CH ₃	~12 - 14	For 5-methylisoxazole derivatives. [1] [5]

Table 3: Characteristic FT-IR Absorption Frequencies (ν , cm⁻¹)

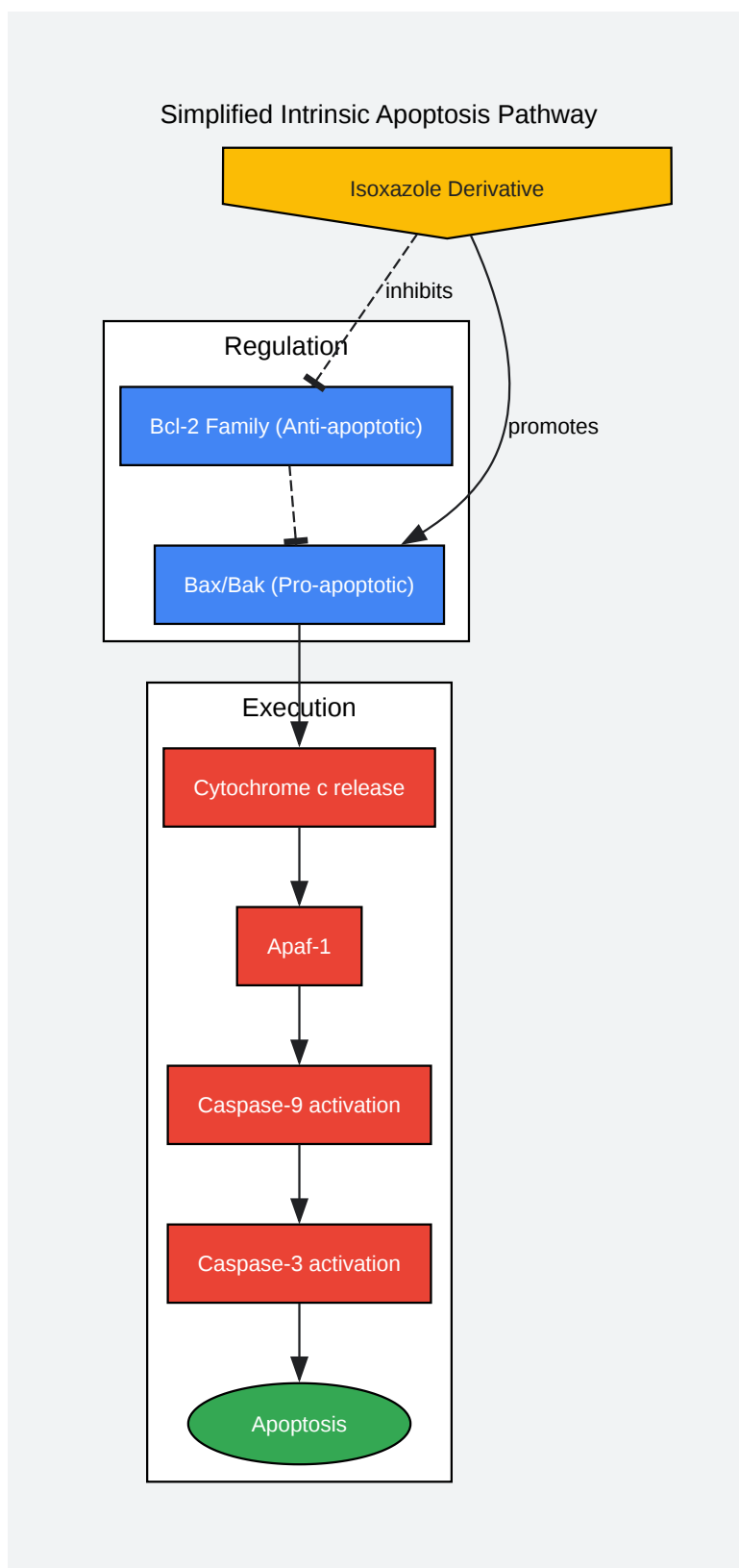
Functional Group	Absorption Range (cm ⁻¹)	Vibration Mode
N-H (Amide)	3200 - 3400	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Amide I)	1650 - 1680	Stretching [1]
C=C (Aromatic)	1450 - 1600	Stretching
C=N (Isoxazole)	~1600 - 1625	Stretching [6]
N-O (Isoxazole)	~1400	Stretching [10]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Compound Example	Molecular Formula	Calculated [M+H] ⁺	Found [M+H] ⁺	Reference
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide	C ₁₈ H ₁₃ F ₃ N ₂ O ₃	363.0958	363.0957	[1]
3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide	C ₁₉ H ₁₈ ClN ₂ O ₄	373.0955	373.0954	[5]
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide	C ₁₉ H ₁₇ Cl ₂ N ₂ O ₄	407.0565	407.0558	[5]

Potential Signaling Pathway Involvement

Many **isoxazole-5-carboxamide** derivatives have been investigated for their anticancer properties.[1][3][5] One of the common mechanisms through which anticancer agents exert their effects is by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified representation of the intrinsic (mitochondrial) apoptosis pathway, which can be modulated by small molecules.



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Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer **isoxazole-5-carboxamide** derivatives.

Conclusion

The combination of NMR, FT-IR, HRMS, and UV-Vis spectroscopy provides a robust framework for the comprehensive characterization of novel **isoxazole-5-carboxamide** derivatives. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient structural elucidation of these promising therapeutic agents. Adherence to these systematic analytical practices is essential for advancing the understanding of their structure-activity relationships and accelerating their development pipeline.

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